3-Thienyl Isocyanate (CAS 76536-95-3): A Technical Guide for Advanced Chemical Research and Drug Discovery
3-Thienyl Isocyanate (CAS 76536-95-3): A Technical Guide for Advanced Chemical Research and Drug Discovery
Introduction
3-Thienyl Isocyanate, identified by CAS number 76536-95-3, is a heterocyclic compound of significant interest to the scientific community, particularly those in medicinal chemistry and materials science. It incorporates two key chemical features: the thiophene ring and the isocyanate functional group. The thiophene ring, a sulfur-containing aromatic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous approved pharmaceutical agents.[1] The isocyanate group (–N=C=O) is a highly reactive electrophile, serving as a versatile precursor in organic synthesis for the creation of diverse derivatives such as ureas and carbamates.[1][2]
This technical guide provides an in-depth overview of the chemical properties, synthesis, reactivity, and applications of 3-Thienyl Isocyanate, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
3-Thienyl Isocyanate is a colorless to yellow liquid under standard conditions.[3] It is characterized by its high reactivity, particularly its sensitivity to moisture.[3][4] Proper storage under an inert atmosphere and refrigeration is crucial to maintain its stability and purity.[3][5]
Table 1: Physicochemical Properties of 3-Thienyl Isocyanate
| Property | Value | References |
| CAS Number | 76536-95-3 | [3][6][7][8] |
| Molecular Formula | C₅H₃NOS | [7][8][9][10] |
| Molecular Weight | 125.15 g/mol | [5][7][8][9] |
| Appearance | Colorless to Yellow Liquid | [3] |
| Boiling Point | 36 °C / 96.8 °F | [3][8] |
| Density | 1.2 ± 0.1 g/cm³ | [11] |
| Refractive Index | 1.607 | [11] |
| Flash Point | 51.5 ± 19.8 °C | [11] |
| Purity | Typically >95% | [3][12][13] |
| Synonyms | 3-Isocyanatothiophene, Thien-3-yl isocyanate | [5][8][10] |
Safety and Handling
3-Thienyl Isocyanate is classified as a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated laboratory setting.[3] It is harmful if inhaled, swallowed, or absorbed through the skin and is irritating to the eyes and respiratory system.[3][4] The compound is also a known lachrymator and may cause allergic reactions upon inhalation or skin contact.[3][11]
Table 2: Safety and Handling Data for 3-Thienyl Isocyanate
| Parameter | Information | References |
| Hazard Statements | Harmful (swallowed, skin contact, inhalation), Causes skin and serious eye irritation, May cause respiratory irritation, May cause allergic skin or respiratory reactions. | [3][14] |
| Incompatible Materials | Strong oxidizing agents, Water, Amines. | [3][4] |
| Storage Conditions | Store in a dry, well-ventilated place. Keep refrigerated (2-8°C). Store under an inert atmosphere. Moisture sensitive. | [3][5] |
| Hazardous Decomposition | Forms nitrogen oxides (NOx), carbon monoxide, and sulfur oxides (SOx) upon combustion. | [4][15] |
| Personal Protective Equip. | Safety glasses with side-shields, chemical-resistant gloves, lab coat, and NIOSH/MSHA approved respirator. | [16] |
Reactivity and Chemical Behavior
The chemical utility of 3-Thienyl Isocyanate stems from the high electrophilicity of the central carbon atom in the isocyanate group. This makes it highly susceptible to attack by a wide range of nucleophiles. These reactions are fundamental to its use as a building block in organic synthesis.
-
Reaction with Alcohols: Forms urethane (carbamate) linkages.[2]
-
Reaction with Amines: Reacts readily to produce urea derivatives.[2]
-
Reaction with Water: Undergoes hydrolysis to form an unstable carbamic acid, which then decomposes to the corresponding 3-aminothiophene and carbon dioxide gas.[2][15] This moisture sensitivity necessitates handling the compound under anhydrous conditions.
Caption: General reactivity of 3-Thienyl Isocyanate with common nucleophiles.
Experimental Protocols
Synthesis of 3-Thienyl Isocyanate via Curtius Rearrangement
The most common and efficient laboratory-scale synthesis of thiophene-based isocyanates is the Curtius rearrangement of a thiophenecarbonyl azide.[1] This method avoids the use of highly toxic phosgene and proceeds with high yield and functional group tolerance.[1]
Experimental Workflow:
-
Activation of Carboxylic Acid: 3-Thiophenecarboxylic acid is converted to a more reactive acyl derivative. A standard method involves reacting it with oxalyl chloride or thionyl chloride in an inert solvent (e.g., dichloromethane, DCM) with a catalytic amount of dimethylformamide (DMF) to form 3-thiophenecarbonyl chloride. The reaction is typically run at 0°C to room temperature until the evolution of gas ceases. The solvent and excess reagent are removed under reduced pressure.
-
Formation of Acyl Azide: The crude 3-thiophenecarbonyl chloride is dissolved in a dry, aprotic solvent like acetone or tetrahydrofuran (THF). The solution is cooled in an ice bath, and a solution of sodium azide (NaN₃) in water is added dropwise with vigorous stirring. The reaction is highly exothermic and produces the toxic gas hydrazoic acid if the pH becomes acidic; therefore, the pH should be maintained as neutral or slightly basic. After stirring for 1-2 hours, the acyl azide product is extracted into an organic solvent like ethyl acetate.
-
Rearrangement to Isocyanate: The organic solution containing the 3-thiophenecarbonyl azide is dried thoroughly (e.g., with anhydrous MgSO₄). The solvent is carefully removed, and the azide is dissolved in a high-boiling inert solvent such as toluene. The solution is heated to induce the Curtius rearrangement (typically 80-110°C), which involves the loss of nitrogen gas (N₂) and rearrangement to form 3-Thienyl Isocyanate. The reaction progress can be monitored by the cessation of N₂ evolution. The resulting isocyanate solution can be used directly or purified by vacuum distillation.[1]
Caption: Synthesis of 3-Thienyl Isocyanate via the Curtius Rearrangement.
Applications in Drug Development and Medicinal Chemistry
The convergence of the thiophene scaffold and the reactive isocyanate handle makes 3-Thienyl Isocyanate a powerful tool for drug discovery.[1] Its primary application is as a versatile building block for generating libraries of novel small molecules for biological screening.
By reacting 3-Thienyl Isocyanate with a diverse library of nucleophiles (e.g., primary and secondary amines, alcohols, phenols), researchers can rapidly synthesize a large array of thiophene-containing ureas and carbamates. These derivatives can then be screened against various biological targets, such as kinases, proteases, and other enzymes implicated in diseases like cancer and inflammatory conditions.[1] Thiophene-based compounds have been shown to modulate key signaling pathways, including the MEK pathway, which is critical in many cancers.[1]
Caption: Workflow for generating and screening compound libraries.
Conclusion
3-Thienyl Isocyanate is a valuable and highly reactive chemical intermediate with significant potential for academic and industrial research. Its unique combination of a biologically relevant thiophene core and a synthetically versatile isocyanate group makes it an ideal starting point for the synthesis of novel compounds, particularly in the pursuit of new therapeutic agents. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory.
References
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- 2. Isocyanate - Wikipedia [en.wikipedia.org]
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- 4. 2-Thienyl Isocyanate | CAS#:2048-57-9 | Chemsrc [chemsrc.com]
- 5. Thien-3-yl isocyanate | 76536-95-3 [sigmaaldrich.com]
- 6. 3-Thienyl isocyanate | 76536-95-3 [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. parchem.com [parchem.com]
- 9. 007chemicals.com [007chemicals.com]
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- 12. 2abiotech.net [2abiotech.net]
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- 14. merckmillipore.com [merckmillipore.com]
- 15. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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